![molecular formula C6H12BrN5O B2635755 N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine CAS No. 2109174-52-7](/img/structure/B2635755.png)
N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring substituted with a bromo and a methoxymethyl group. It also has an ethane-1,2-diamine moiety attached to the triazole ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is COCc1n[nH]c(Br)n1 and its InChI key is KMKCULBLUKSXDU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis of Biheterocycles and Pyrimidines
N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine and its derivatives are valuable intermediates in the synthesis of biheterocycles, such as (1,2,3-triazol-1-yl)methylpyrimidines. These compounds are synthesized through a series of reactions starting from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, which undergoes nucleophilic substitution and azide–alkyne cycloaddition reactions. The resulting triazolyl intermediates are further reacted with 2-methylisothiourea sulfate to yield 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines. These pyrimidine derivatives are of interest due to their potential biological activities and applications in medicinal chemistry (Aquino et al., 2017).
Crystal Structure and Halogen Bonding
The study of the crystal structure of compounds related to N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine reveals intricate hydrogen bonding patterns and halogen bonding interactions. These studies contribute to the understanding of molecular interactions and crystal packing, which are crucial in the design of new materials and pharmaceuticals. The crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate showcases N—H⋯O hydrogen bonds and a C—Br⋯O halogen bond, providing insights into the stabilization mechanisms of such compounds (Liang, 2008).
Potential Inhibitors of 15-Lipoxygenase
Derivatives of N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the biosynthesis of leukotrienes, which play a role in inflammatory and allergic responses. The synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and its novel cyclized products demonstrated significant inhibitory activity against 15-LO, highlighting the potential of these compounds in developing new anti-inflammatory agents (Asghari et al., 2016).
Supramolecular Structure Analysis
The detailed analysis of the supramolecular structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine at different temperatures provides valuable data on thermal expansion and molecular interactions. Understanding the thermal behavior and expansion properties of such compounds is essential for their application in materials science, especially in the development of temperature-responsive materials (Zerrouki et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N'-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN5O/c1-13-4-12-6(9-3-2-8)10-5(7)11-12/h2-4,8H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZNJBCOPIXPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

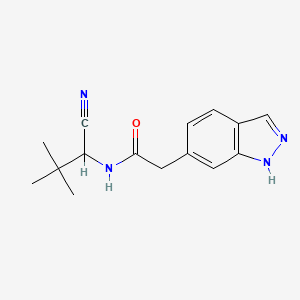

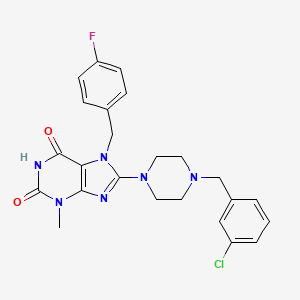
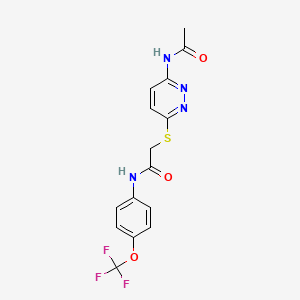
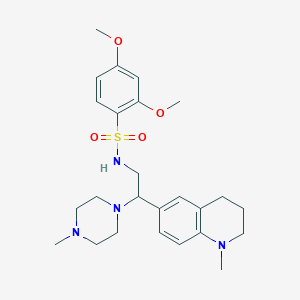


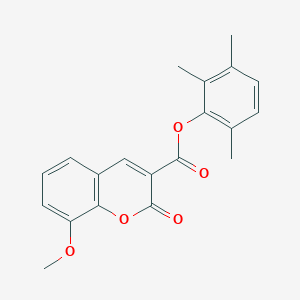
![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)


![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)
